Cas no 14581-78-3 ((2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(p-tolyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate)

14581-78-3 structure
Nom du produit:(2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(p-tolyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
(2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(p-tolyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate Propriétés chimiques et physiques
Nom et identifiant
-
- 4-methylphenyl 2,3,4,6-tetra-o-acetyl-β-d-glucopyranoside (en).β.-d-glucopyranoside, 4-methylphenyl, Tetraacetate (en)
- Tosylmethyl Isocyanide-
- 4-methyl-phenylsulfonylacetonitrile
- p-tolylsulfonylmethyl isocyanide
- p-Toluenesulfonylacetonitrile
- [(4-Methylphenyl)sulfonyl]acetonitrile
- p-Tolylsulfonylacetonitrile
- (toluene-4-sulfonyl)acetonitrile
- tosylcyanomethane
- 4-(Methylphenyl)sulfonylacetonitrile
- (toluene-4-sulfonyl)-acetonitrile
- 4-(toluenesulphonyl)acetonitrile
- p-(Cyanomethylsulfonyl)toluene
- 4-toluenesulphonylacetonitrile
- tosylcyanomethane;p-tolylsulfonylmethyl isocyanide;4-methyl-phenylsulfonylacetonitrile;p-Toluenesulfonylacetonitrile;p-Tolylsulfonylacetonitrile;
- (2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(p-tolyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
- p-Tolyl 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranoside
- [3,4,5-triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate
- [(2R,3S,4S,5R,6R)-3,4,5-triacetoxy-6-(4-methylphenoxy)tetrahydropyran-2-yl]methyl acetate
- SY249886
- AKOS008023534
- 14581-78-3
- MFCD31814462
- Z55186901
- 2-(Acetoxymethyl)-6-(p-tolyloxy)tetrahydro-2H-pyran-3,4,5-triyltriacetate
- SY249887
- MFCD31814463
- [(2R,3S,4S,5R,6S)-3,4,5-triacetoxy-6-(4-methylphenoxy)tetrahydropyran-2-yl]methyl acetate
- 2-(Acetoxymethyl)-6-(p-tolyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- BCP31869
- 1424170-88-6
-
- MDL: MFCD30176582
- Piscine à noyau: 1S/C21H26O10/c1-11-6-8-16(9-7-11)30-21-20(29-15(5)25)19(28-14(4)24)18(27-13(3)23)17(31-21)10-26-12(2)22/h6-9,17-21H,10H2,1-5H3/t17-,18-,19+,20-,21-/m1/s1
- La clé Inchi: OBNBHYQEYRONSE-YMQHIKHWSA-N
- Sourire: [C@H]1(COC(C)=O)O[C@@H](OC2=CC=C(C)C=C2)[C@H](OC(=O)C)[C@@H](OC(=O)C)[C@@H]1OC(=O)C
Propriétés calculées
- Qualité précise: 438.15300
- Masse isotopique unique: 438.15259702g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 10
- Comptage des atomes lourds: 31
- Nombre de liaisons rotatives: 11
- Complexité: 655
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 5
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.8
- Surface topologique des pôles: 124Ų
Propriétés expérimentales
- Le PSA: 123.66000
- Le LogP: 1.45690
(2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(p-tolyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1169818-10mg |
4-Methylphenyl tetra-O-acetyl-beta-D-glucopyranoside |
14581-78-3 | 98% | 10mg |
¥3027.00 | 2023-11-21 |
(2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(p-tolyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate Littérature connexe
-
1. Book reviews
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
14581-78-3 ((2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(p-tolyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate) Produits connexes
- 2171210-63-0(5-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-1-methyl-1H-pyrazole-3-carboxylic acid)
- 1207012-65-4(ethyl {3-(2-oxopyrrolidin-1-yl)phenylcarbamoyl}formate)
- 2137951-88-1(3-Pyridinamine, 5-(2-chloro-4-methylphenyl)-4-methyl-)
- 852136-14-2(2-cyclohexyl-N-(2-methyl-1H-indol-5-yl)methylacetamide)
- 2137572-57-5(5-[3-(1-Hydroxyethyl)azetidin-1-yl]furan-2-carbaldehyde)
- 1805439-68-2(5-(Difluoromethyl)-4-fluoro-2-methylpyridine-3-carboxylic acid)
- 2229526-62-7(5-(3-nitro-1H-pyrazol-4-yl)-1,2-oxazol-4-amine)
- 3421-08-7(2,5-Bis(phenylamino)-2,5-cyclohexadiene-1,4-dione)
- 2680686-77-3(benzyl N-(2-chloroprop-2-en-1-yl)-N-(2,3-dihydro-1H-inden-1-yl)carbamate)
- 103038-98-8(2-(4-chlorophenoxy)methyl-4,5-dihydro-1H-imidazole)
Fournisseurs recommandés
atkchemica
(CAS:14581-78-3)(2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(p-tolyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête